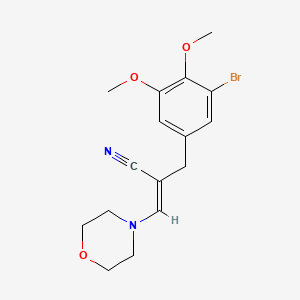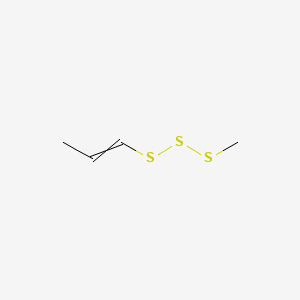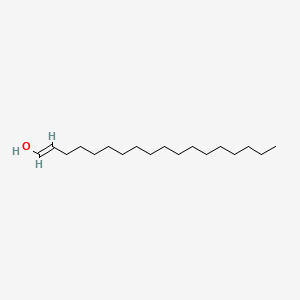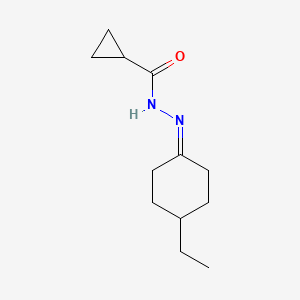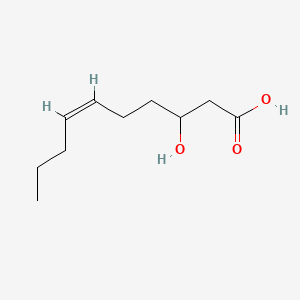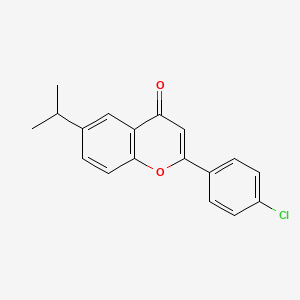
4'-Chloro-6-isopropylflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Chloro-6-isopropylflavone is a synthetic flavonoid compound with the molecular formula C18H15ClO2 and a molecular weight of 298.76 g/mol This compound is characterized by the presence of a chloro group at the 4’ position and an isopropyl group at the 6 position of the flavone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-6-isopropylflavone typically involves the use of Friedel-Crafts acylation followed by cyclization reactions. One common method includes the acylation of 4-chlorobenzoyl chloride with 2-isopropylphenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting intermediate undergoes cyclization to form the flavone structure.
Industrial Production Methods: Industrial production of 4’-Chloro-6-isopropylflavone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Chloro-6-isopropylflavone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxylated flavones.
Substitution: Formation of substituted flavones with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex flavonoid derivatives.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other bioactive compounds
Wirkmechanismus
The mechanism of action of 4’-Chloro-6-isopropylflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
- 4’-Chloro-3-methylflavone
- 6-Isopropylflavone
- 4’-Chloro-6-methylflavone
Comparison: 4’-Chloro-6-isopropylflavone is unique due to the combined presence of both chloro and isopropyl groups, which can enhance its biological activity compared to similar compounds. For instance, the chloro group can increase lipophilicity and membrane permeability, while the isopropyl group can influence the compound’s steric properties and reactivity .
Eigenschaften
Molekularformel |
C18H15ClO2 |
|---|---|
Molekulargewicht |
298.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-6-propan-2-ylchromen-4-one |
InChI |
InChI=1S/C18H15ClO2/c1-11(2)13-5-8-17-15(9-13)16(20)10-18(21-17)12-3-6-14(19)7-4-12/h3-11H,1-2H3 |
InChI-Schlüssel |
PRSBJCSZFUTPCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


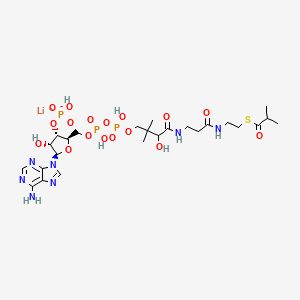
![beta-D-Glucopyranoside, 4-methylphenyl 4,6-O-[(R)-phenylmethylene]-1-thio-, 2,3-dibenzoate](/img/structure/B13825899.png)
![(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13825901.png)
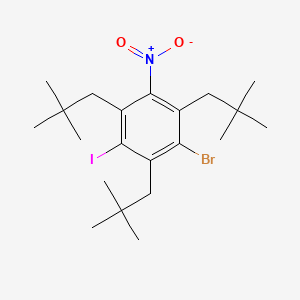
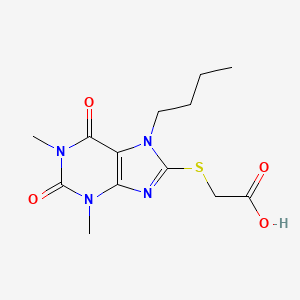
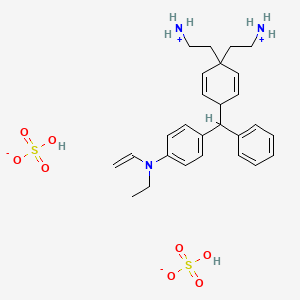
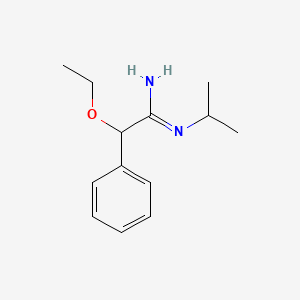
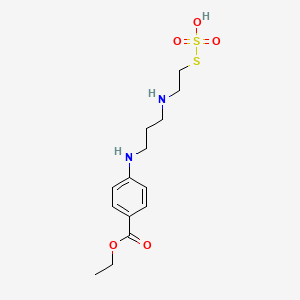
![Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j][3,8]phenanthroline-8,11-dione](/img/structure/B13825943.png)
